molecular formula C17H21N3O4 B1667805 (Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole CAS No. 681806-46-2

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole

Cat. No.: B1667805
CAS No.: 681806-46-2
M. Wt: 331.4 g/mol
InChI Key: DDIQGSUEJOOQQQ-BTJKTKAUSA-N
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Description

BRL 44408 maleate: is a selective α2A-adrenoceptor antagonist. It is known for its high affinity and selectivity towards α2A-adrenoceptors, making it a valuable compound in pharmacological research. The compound has been studied for its potential antidepressant and analgesic activities .

Mechanism of Action

Target of Action

BRL 44408 Maleate is a selective antagonist of α2A-adrenoceptors . Adrenoceptors are a type of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .

Mode of Action

BRL 44408 Maleate interacts with its primary target, the α2A-adrenoceptor, by binding to it and inhibiting its function . This inhibition can effectively antagonize the inhibitory effects of norepinephrine or adrenergic receptor agonist Clonidine on K+ -induced [3H]norepinephrine and [3H]5-hydroxytryptamine release .

Biochemical Pathways

The α2A-adrenoceptor is involved in the regulation of neurotransmitter release . By antagonizing this receptor, BRL 44408 Maleate can affect the release of norepinephrine and 5-hydroxytryptamine, playing a potential role in the regulation of neurotransmitter release . It also improves cecal ligation puncture (CLP)-induced acute lung injury .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could potentially influence its absorption and distribution in the body.

Result of Action

BRL 44408 Maleate has been shown to have antidepressant and analgesic activity . It increases hippocampal noradrenalin release following systemic administration . It also inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR . Furthermore, it increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg .

Action Environment

It’s worth noting that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that moisture could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

BRL 44408 Maleate is known to interact with α2A-adrenoceptors . The Ki values for α2A and α2B are 5.68 and 651 nM, respectively . This indicates a high affinity for α2A-adrenoceptors, suggesting that BRL 44408 Maleate may exert its effects primarily through these receptors.

Cellular Effects

BRL 44408 Maleate has been shown to increase hippocampal noradrenalin release following systemic administration This suggests that BRL 44408 Maleate may influence cell function by modulating neurotransmitter levels

Molecular Mechanism

The molecular mechanism of BRL 44408 Maleate involves its action as a selective α2A-adrenoceptor antagonist By binding to these receptors, BRL 44408 Maleate can inhibit their activity, which may lead to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

One study suggests that the expression of cingulate α2A adrenoceptors, which BRL 44408 Maleate targets, was increased at day 3 and day 7 after nerve injury, but decreased at day 14 . This indicates that the effects of BRL 44408 Maleate may change over time in response to physiological conditions.

Dosage Effects in Animal Models

In animal models, BRL 44408 Maleate has been shown to decrease immobility time in the forced swim test, indicating antidepressant-like activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRL 44408 maleate involves the reaction of 2-(1-methyl-1,3-dihydroisoindole)methyl-4,5-dihydroimidazole with maleic acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions. The compound is then purified to achieve a high level of purity, typically ≥98% .

Chemical Reactions Analysis

Types of Reactions: BRL 44408 maleate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like DMSO and temperatures ranging from room temperature to elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

BRL 44408 maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: BRL 44408 maleate is unique in its high selectivity for α2A-adrenoceptors compared to other similar compounds. While compounds like yohimbine hydrochloride and idazoxan hydrochloride also target α2-adrenoceptors, they do not exhibit the same level of selectivity for the α2A subtype. This high selectivity makes BRL 44408 maleate particularly valuable in research focused on α2A-adrenoceptor-mediated effects .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQGSUEJOOQQQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681806-46-2
Record name BRL-44408 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-44408 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Reactant of Route 2
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Reactant of Route 3
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Reactant of Route 4
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Reactant of Route 5
Reactant of Route 5
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Reactant of Route 6
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole

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